AMYLOID BETA-PROTEIN (1-38)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amyloid beta-protein (1-38) is a peptide derived from the amyloid precursor protein through proteolytic processing by beta- and gamma-secretases. This peptide is one of the several amyloid beta variants implicated in the pathogenesis of Alzheimer’s disease. Amyloid beta-protein (1-38) is known for its role in forming amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease .

作用機序

Target of Action

The primary targets of AMYLOID BETA-PROTEIN (1-38) are neuronal receptors in the brain . These receptors include subtypes of acetylcholine and glutamatergic receptors, as well as insulin, amylin, and receptors for advanced glycation end products . The protein plays a significant role in Alzheimer’s disease (AD) pathogenesis, with its neurotoxic soluble oligomers accumulating in the brains of patients .

Mode of Action

AMYLOID BETA-PROTEIN (1-38) interacts with its targets, leading to various changes. It is believed that certain misfolded oligomers of the protein can induce other AMYLOID BETA-PROTEIN (1-38) molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection . This interaction is toxic to nerve cells . At physiological levels, the protein enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus .

Biochemical Pathways

AMYLOID BETA-PROTEIN (1-38) is generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases . The protein can aggregate to form flexible soluble oligomers, which may exist in several forms . The protein’s overproduction or perturbation clearance can trigger the progression of Alzheimer’s Disease (AD) via accumulation and aggregation .

Pharmacokinetics

The pharmacokinetics of AMYLOID BETA-PROTEIN (1-38) involves its production, distribution, and clearance. The protein is produced by the sequential activity of β- and γ-secretase on the amyloid precursor protein (APP) . The clearance of the protein is mediated by proteolytic enzymes and the lysosome degradation system . The protein’s bioavailability in the brain is influenced by its ability to cross the blood-brain barrier .

Result of Action

The action of AMYLOID BETA-PROTEIN (1-38) results in various molecular and cellular effects. The protein’s accumulation is considered the distinct morphological hallmark of early onset of AD . It is also proposed to be an activator to induce the sequential lesion events induced by the aggregation of P-Tau . At high levels, the protein can cause cognitive impairment and Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of AMYLOID BETA-PROTEIN (1-38) are influenced by various environmental factors. For instance, the protein’s action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors . Prolonged exposure is associated with tolerance leading to reduced effects of the protein . The protein’s action can also be influenced by factors such as aging .

生化学分析

Biochemical Properties

Amyloid Beta-Protein (1-38) interacts with various enzymes, proteins, and other biomolecules. It is generated from amyloid precursor protein through sequential cleavage of β- and γ-secretases . The peptide behaves as a typical transmembrane helix in a lipidic environment, forming fibrillar aggregates, which suggests a direct mechanism of neurotoxicity .

Cellular Effects

Amyloid Beta-Protein (1-38) has significant effects on various types of cells and cellular processes. Studies show that it affects memory by regulating synaptic vesicle dynamics and synaptic plasticity with physiological levels increasing recycling and supraphysiological levels decreasing recycling . Aβ expression in young adult animals caused a robust, proteome-wide increase in the total amount of insoluble protein, impacting a wide array of essential functions .

Molecular Mechanism

The molecular mechanism of Amyloid Beta-Protein (1-38) involves its interactions with biomolecules and changes in gene expression. A recent study discovered that the extension domain of secreted amyloid-β precursor protein (sAPP) can bind to the intrinsically disordered sushi 1 domain of the γ-aminobutyric acid type B receptor subunit 1a (GABABR1a) and modulate its synaptic transmission .

Temporal Effects in Laboratory Settings

Over time, the effects of Amyloid Beta-Protein (1-38) change in laboratory settings. Lower plasma Aβ levels were associated with risk of dementia and incident AD. Moreover, lower plasma Aβ 1–42 levels were related to smaller hippocampal volume .

Dosage Effects in Animal Models

The effects of Amyloid Beta-Protein (1-38) vary with different dosages in animal models. Aβ expression in young adult animals caused a robust, proteome-wide increase in the total amount of insoluble protein, impacting a wide array of essential functions .

Metabolic Pathways

Amyloid Beta-Protein (1-38) is involved in several metabolic pathways. It is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .

Transport and Distribution

Amyloid Beta-Protein (1-38) is transported and distributed within cells and tissues. It remains underexplored how Amyloid Beta-Protein (1-38) is transported and distributed within cells and tissues .

Subcellular Localization

Under normal conditions, Aβ was found in the small cytoplasmic granules in both neurites and perikarya .

準備方法

Synthetic Routes and Reaction Conditions

Amyloid beta-protein (1-38) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of amyloid beta-protein (1-38) involves large-scale SPPS, followed by purification using HPLC. The process is automated to ensure high yield and purity. The peptide is then lyophilized to obtain a stable powder form suitable for storage and further use .

化学反応の分析

Types of Reactions

Amyloid beta-protein (1-38) undergoes several types of chemical reactions, including:

Aggregation: The peptide can self-assemble into fibrillar aggregates through autocatalytic secondary nucleation reactions

Proteolytic Cleavage: Enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and gamma-secretase cleave the peptide into shorter fragments.

Common Reagents and Conditions

Aggregation: This process typically occurs under physiological conditions, such as in the presence of metal ions and at neutral pH

Proteolytic Cleavage: Proteases like BACE1 and gamma-secretase are used under specific buffer conditions to achieve cleavage.

Major Products Formed

科学的研究の応用

Amyloid beta-protein (1-38) has several scientific research applications:

Chemistry: Used in studies of peptide aggregation and fibril formation.

Biology: Investigated for its role in cellular processes and interactions with other biomolecules.

Medicine: A key target in Alzheimer’s disease research, used to develop diagnostic tools and therapeutic agents .

Industry: Employed in the development of assays and screening methods for drug discovery.

類似化合物との比較

Amyloid beta-protein (1-38) is one of several amyloid beta variants, including amyloid beta-protein (1-40) and amyloid beta-protein (1-42). These variants differ in their aggregation properties and neurotoxicity:

Amyloid beta-protein (1-40): More abundant but less prone to aggregation compared to amyloid beta-protein (1-42)

Amyloid beta-protein (1-42): Highly prone to aggregation and more neurotoxic

Amyloid beta-protein (1-37): and Amyloid beta-protein (1-39) : Less studied but also involved in aggregation processes

Amyloid beta-protein (1-38) is unique in its specific aggregation kinetics and interactions with other amyloid beta variants, making it a valuable target for research and therapeutic development .

特性

CAS番号 |

131438-74-9 |

|---|---|

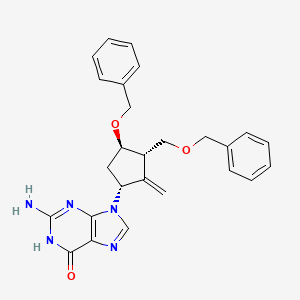

分子式 |

C184H277N51O56S |

分子量 |

4131.601 |

InChI |

InChI=1S/C184H277N51O56S/c1-21-96(15)150(180(288)201-82-137(244)208-118(63-90(3)4)166(274)218-117(58-62-292-20)164(272)230-146(92(7)8)178(286)199-79-134(241)196-84-145(258)259)235-183(291)151(97(16)22-2)234-154(262)98(17)205-135(242)80-197-156(264)110(43-32-34-59-185)213-173(281)127(73-133(189)240)224-177(285)131(86-237)210-138(245)83-200-179(287)147(93(9)10)231-176(284)129(75-144(256)257)225-162(270)115(52-56-140(248)249)212-153(261)100(19)207-165(273)121(65-101-37-26-23-27-38-101)221-169(277)123(67-103-41-30-25-31-42-103)227-181(289)149(95(13)14)233-175(283)119(64-91(5)6)219-158(266)111(44-33-35-60-186)214-160(268)113(50-54-132(188)239)216-170(278)124(69-105-76-192-87-202-105)223-172(280)126(71-107-78-194-89-204-107)228-182(290)148(94(11)12)232-163(271)116(53-57-141(250)251)217-167(275)120(68-104-46-48-108(238)49-47-104)209-136(243)81-198-157(265)130(85-236)229-174(282)128(74-143(254)255)226-171(279)125(70-106-77-193-88-203-106)222-159(267)112(45-36-61-195-184(190)191)215-168(276)122(66-102-39-28-24-29-40-102)220-161(269)114(51-55-139(246)247)211-152(260)99(18)206-155(263)109(187)72-142(252)253/h23-31,37-42,46-49,76-78,87-100,109-131,146-151,236-238H,21-22,32-36,43-45,50-75,79-86,185-187H2,1-20H3,(H2,188,239)(H2,189,240)(H,192,202)(H,193,203)(H,194,204)(H,196,241)(H,197,264)(H,198,265)(H,199,286)(H,200,287)(H,201,288)(H,205,242)(H,206,263)(H,207,273)(H,208,244)(H,209,243)(H,210,245)(H,211,260)(H,212,261)(H,213,281)(H,214,268)(H,215,276)(H,216,278)(H,217,275)(H,218,274)(H,219,266)(H,220,269)(H,221,277)(H,222,267)(H,223,280)(H,224,285)(H,225,270)(H,226,279)(H,227,289)(H,228,290)(H,229,282)(H,230,272)(H,231,284)(H,232,271)(H,233,283)(H,234,262)(H,235,291)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,195)/t96-,97-,98-,99-,100-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-,147-,148-,149-,150-,151-/m0/s1 |

InChIキー |

NFHQEWIPLRTETB-CGARZLESSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

製品の起源 |

United States |

Q1: What is the significance of the pretreatment method described in the research paper for the study of Amyloid Beta-Protein (1-38)?

A1: The research paper highlights a significant challenge in analyzing Amyloid Beta-Protein (1-38) in biological samples like plasma: its interaction with abundant plasma polypeptides, particularly albumin. These interactions can interfere with accurate quantification. [] The researchers discovered that acetic acid, in the presence of an organic solvent, can effectively dissolve these interfering plasma polypeptides. [] This discovery led to the development of a simple yet powerful pretreatment method using ultrafiltration. By applying this method, researchers achieved significantly higher recovery rates for Amyloid Beta-Protein (1-38), along with other fragments (1-40, 1-42, and 1-43), from mouse plasma samples. [] This improved recovery enables more accurate and sensitive quantification of these peptides, crucial for studying their roles in conditions like Alzheimer's disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

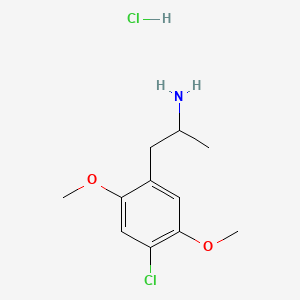

![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)

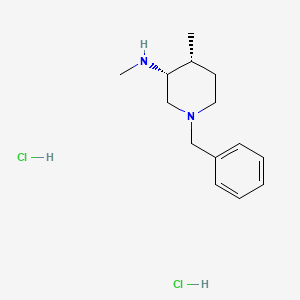

![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)

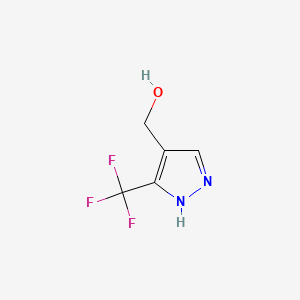

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)